Dnp-Pro-OH

Matrix Metalloproteinases Enzyme Kinetics Fluorogenic Substrates

Researchers requiring validated MMP substrates face irreproducible kinetic data when substituting the N-terminal building block. Dnp-Pro-OH (CAS 1655-55-6) is the non-substitutable foundation for established internally quenched fluorogenic substrates: • Authentic DNP/Trp FRET pair enabling continuous real-time protease assays without stopped-time steps • Core residue in MMP-1/MMP-9 substrate Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂ and clostridial collagenase substrate Dnp-Pro-Leu-Gly-Pro-Trp-D-Lys (25-fold fluorescence enhancement, Km 17 µM) • >98% purity ensures reproducible Fmoc solid-phase peptide synthesis and consistent spectral properties. Global shipping with appropriate hazard communication.

Molecular Formula C11H11N3O6
Molecular Weight 281.22 g/mol
CAS No. 1655-55-6
Cat. No. B555908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-Pro-OH
CAS1655-55-6
Molecular FormulaC11H11N3O6
Molecular Weight281.22 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1
InChIKeyMVZXUWLTGGBNHL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dnp-Pro-OH for Collagenase Substrate Synthesis


Dnp-Pro-OH (CAS 1655-55-6), also known as N-(2,4-Dinitrophenyl)-L-proline, is a chemically modified amino acid building block featuring a 2,4-dinitrophenyl (DNP) chromophore covalently attached to the secondary nitrogen of L-proline . This compound serves as the critical N-terminal residue in a well-established family of internally quenched fluorogenic substrates for matrix metalloproteinases (MMPs), particularly collagenases [1]. Its defining functional feature is the DNP group, which acts as an efficient fluorescence quencher of tryptophan (Trp) via resonance energy transfer in intact substrate peptides [2]. Upon enzymatic cleavage at the scissile bond within the substrate, the DNP-containing fragment is separated from the Trp-containing fragment, resulting in a measurable increase in fluorescence that enables continuous, real-time kinetic assays of protease activity [3].

Dnp-Pro-OH Substitution Risks for Assays


The DNP group in Dnp-Pro-OH cannot be generically substituted with other chromophores or N-terminal residues without fundamentally altering the kinetic and spectral properties of the resulting MMP substrate. The DNP/Trp donor-acceptor pair is specifically optimized for resonance energy transfer, yielding a defined spectral separation and quenching efficiency [1]. Replacing Dnp-Pro-OH with, for example, a coumarin-based fluorophore (e.g., Mca) changes the excitation/emission maxima and may require different instrumentation settings [2]. Substituting with a non-quenching N-terminal residue eliminates the FRET-based continuous assay format entirely, requiring cumbersome stopped-time assays with separation steps. Furthermore, the proline at the P3 position is critical for substrate recognition by the enzyme active site; replacing it with another DNP-amino acid (e.g., Dnp-Gly-OH or Dnp-Ala-OH) alters the backbone conformation and disrupts optimal binding, as demonstrated by structure-activity relationship studies showing that modifications at this position significantly impact catalytic efficiency (kcat/Km) [3]. Therefore, sourcing authentic Dnp-Pro-OH is essential for reproducibility and comparability with established MMP activity data.

Dnp-Pro-OH MMP Substrate Benchmarks


MMP-1/MMP-9 Substrate Optimization Approach

Dnp-Pro-OH serves as the invariant N-terminal residue in the parent substrate Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2. Systematic optimization of this parent scaffold at subsites P2 through P2' by McGeehan et al. (1994) led to the design of an optimized analogue, Dnp-Pro-Cha-Abu~Smc-His-Ala-D-Arg-NH2. This optimized substrate exhibited a 36-fold improvement in catalytic efficiency (kcat/Km) for interstitial collagenase (MMP-1) compared to the original Dnp-Pro-containing parent [1].

Matrix Metalloproteinases Enzyme Kinetics Fluorogenic Substrates

Retaining Dnp-Pro N-Terminus for MMP Substrates

Using a 'substrate mapping' strategy, Berman et al. (1992) optimized the collagenase substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 at the P'1 and P'2 positions. Through the synthesis and evaluation of 128 distinct substrate variants, the study identified Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 as a superior substrate. This optimized variant exhibited a 10-fold increase in kcat/Km compared to the original Dnp-Pro-containing sequence [1].

Collagenase Substrate Mapping Protease Assays

Dnp-Pro-Based Clostridial Collagenase Assay

Barrett et al. (1989) reported the substrate Dnp-Pro-Leu-Gly-Pro-Trp-D-Lys for the continuous fluorimetric assay of clostridial collagenase and Pz-peptidase. Upon hydrolysis of the Leu-Gly peptide bond, the separation of the N-terminal Dnp-Pro-containing fragment from the C-terminal Trp-containing fragment resulted in a 25-fold enhancement of fluorescence (λex 283 nm, λem 350 nm). The substrate exhibited a Km of 17 µM for clostridial collagenase [1]. In contrast, alternative FRET pairs such as ACC/Lys(DNP) in MMP substrates show variable kcat/Km values across different MMPs (e.g., MMP-2: 278,800 M⁻¹s⁻¹; MMP-9: 89,200 M⁻¹s⁻¹ with ACC/Lys(DNP) vs. 179,900 and 82,400 with MCA/Lys(DNP) respectively), demonstrating that the DNP-based quenching system provides distinct and tunable assay characteristics [2].

Clostridial Collagenase Pz-peptidase Fluorimetric Assay

Dnp-Pro-OH QC Specifications

For procurement quality assurance, Dnp-Pro-OH exhibits consistent and verifiable physicochemical properties. Commercial sources (e.g., TCI Chemicals, purity >98.0% by HPLC) report a melting point range of 138.0-141.0°C and a specific optical rotation [α]20/D of -682.5° (C=0.5, AcOH) . These specifications are critical for confirming identity and purity upon receipt, and for ensuring batch-to-batch consistency in peptide synthesis. In contrast, alternative DNP-amino acids (e.g., Dnp-Ala-OH) possess different melting points and optical rotations (specific data not available in this search set), precluding simple cross-referencing of these QC parameters.

Analytical Chemistry Quality Control Peptide Synthesis

Dnp-Pro-OH Procurement Scenarios for MMP Research


MMP-1/MMP-9 Inhibitor Screening & Kinetic Assays

Procure Dnp-Pro-OH as the essential starting material for synthesizing the established MMP-1/MMP-9 substrate Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 or its optimized variants. This substrate family enables continuous fluorimetric assays for high-throughput screening of MMP inhibitors, with the Dnp-Pro N-terminus providing the critical quenching function [1]. The 10-fold to 36-fold improvements in kcat/Km demonstrated for optimized analogues confirm that the Dnp-Pro scaffold is the required foundation for developing substrates with enhanced sensitivity for drug discovery applications [2][3].

Collagenase Activity Assays for Tissue Dissociation QC

Utilize Dnp-Pro-OH to synthesize the substrate Dnp-Pro-Leu-Gly-Pro-Trp-D-Lys for continuous fluorimetric monitoring of clostridial collagenase activity [1]. This application is critical for quality control in tissue dissociation protocols, where consistent collagenase activity is essential for reproducible cell isolation. The substrate's 25-fold fluorescence enhancement and well-defined Km of 17 µM provide a robust and quantifiable assay for verifying enzyme lot performance, ensuring reliable tissue digestion outcomes.

Novel FRET Protease Substrate Development

Incorporate Dnp-Pro-OH as the N-terminal quenching building block in the design and synthesis of novel internally quenched fluorogenic substrates for other proteases beyond MMPs. The DNP/Trp FRET pair is well-characterized, and the Dnp-Pro moiety can be readily incorporated using standard Fmoc solid-phase peptide synthesis [1]. This enables researchers to create custom substrates for profiling protease specificity or for developing new continuous assays for understudied enzymes, leveraging the proven quenching efficiency and spectral properties of the Dnp group [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dnp-Pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.